Para-CF3 Advantage in Sigma Receptor Binding
The para-CF3 substitution pattern on the phenylethylene diamine scaffold is supported by class-level SAR as the optimal orientation for sigma-1 receptor binding. In trifluoromethoxyl-substituted phenylethylene diamines, para-substituted analogues (compounds 9–12) demonstrated σ1 Ki values of 2–6 nM, which were superior to ortho-substituted analogues (compounds 18–21, σ1 Ki = 3–17 nM) and the methoxyl-substituted lead compound 3 (σ1 Ki = 21 ± 0.6 nM) [1]. In a distinct fluorinated arylcyclopropanamine series, para-substituted compounds consistently showed higher σ1 and σ2 receptor affinity than meta isomers, with the cis-configured p-trifluoromethyl derivative achieving a σ2 Ki of 95 nM [2]. No direct Ki measurement for unsubstituted 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine at sigma receptors has been reported in the peer-reviewed literature; the evidence is class-level inference.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Not directly measured; inferred para-CF3 advantage from class SAR |
| Comparator Or Baseline | Para-OCF3 analogues (compounds 9–12): σ1 Ki = 2–6 nM; Meta-OCF3 analogues (compounds 27–30): σ1 Ki = 2–5 nM; Ortho-OCF3 analogues (compounds 18–21): σ1 Ki = 3–17 nM; Methoxy lead (compound 3): σ1 Ki = 21 ± 0.6 nM |
| Quantified Difference | Para-OCF3 analogues show up to ~10-fold higher σ1 affinity vs methoxy lead; para generally superior to ortho within OCF3 series |
| Conditions | Radioligand binding assays at cloned σ1 and σ2 receptors; [3H]-(+)-pentazocine for σ1, [3H]-DTG for σ2 |
Why This Matters
Selection of the para-CF3 positional isomer is mechanistically consistent with the pharmacophore model for high-affinity sigma receptor engagement, whereas ortho-substitution introduces dopamine D2 off-target liability (Ki = 100–500 nM range for ortho-OCF3 analogues).
- [1] Smith TA, Yang X, Wu H, Pouw B, Matsumoto RR, Coop A. Trifluoromethoxyl substituted phenylethylene diamines as high affinity sigma receptor ligands with potent anti-cocaine actions. J Med Chem. 2008;51(11):3322-3325. doi:10.1021/jm7013666 View Source
- [2] Fluorinated 2-Arylcyclopropan-1-amines – A new class of sigma receptor ligands. Bioorg Med Chem. 2020;28(22):115763. View Source
